Daidzein 4'-O-glucuronide

Descripción general

Descripción

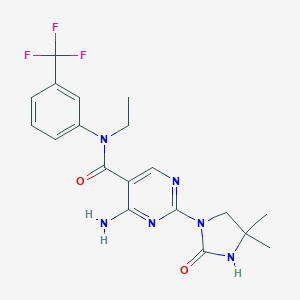

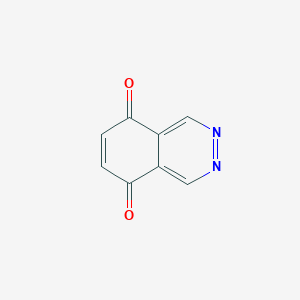

Daidzein 4’-O-glucuronide belongs to the class of organic compounds known as isoflavonoid O-glycosides . These are O-glycosylated derivatives of isoflavonoids, which are natural products derived from 3-phenylchromen-4-one . It is a phytoestrogen, a type of plant-based chemical compound found in soybeans, chickpeas, and other legumes .

Synthesis Analysis

Daidzein and its derivatives are synthesized in plants through the phenylpropanoid pathway of secondary metabolism . In a study, the in situ distribution and metabolism of Daidzein and its derivatives were investigated in the organs of mice based on MALDI-TOF MSI . Trace prototype compounds were detected in the plasma 4 hours after the intravenous injection of Daidzein .Chemical Reactions Analysis

During the fermentation of legume food, daidzein can be decomposed into its aglycone form of daidzein under the action of glucosidase, and bacteria and endogenous enzymes in the human intestinal tract can further convert daidzein into equol .Aplicaciones Científicas De Investigación

Cancer Therapeutics

Daidzein 4’-O-glucuronide has been studied for its potential use in cancer treatment due to its phytoestrogen properties. Research suggests that it may exhibit anti-cancer activities, particularly against hormone-dependent cancers such as breast and prostate cancer . Its mechanism involves modulating estrogen receptors and influencing cell growth pathways.

Cardiovascular Health

The compound’s antioxidant properties contribute to its application in cardiovascular health. It may help in reducing the risk of atherosclerosis and other heart-related conditions by preventing oxidative stress and improving lipid profiles .

Neuroprotection

Daidzein 4’-O-glucuronide shows promise in neuroprotective applications. Its ability to cross the blood-brain barrier allows it to exert antioxidant effects in the brain, potentially slowing the progression of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Metabolic Syndrome Management

This compound may play a role in managing components of metabolic syndrome, including obesity and diabetes. It can influence insulin sensitivity and fat metabolism, which are crucial in the management of these conditions .

Bone Health

Daidzein 4’-O-glucuronide’s similarity to estrogen makes it a candidate for the prevention and treatment of osteoporosis. It may help in maintaining bone density and reducing the risk of fractures, especially in postmenopausal women .

Anti-inflammatory Applications

The anti-inflammatory properties of Daidzein 4’-O-glucuronide make it useful in the treatment of chronic inflammatory conditions. It may modulate the immune response and inhibit pro-inflammatory cytokines .

Mecanismo De Acción

Target of Action

Daidzein 4’-O-glucuronide is a derivative of isoflavonoids, which are natural products derived from 3-phenylchromen-4-one It’s parent compound, daidzein, has been shown to interact with several signaling molecules and receptors .

Mode of Action

Daidzein, its parent compound, has been shown to interact with mitogen-activated protein kinase 8 (jnk1) due to its significant anti-inflammatory activities through the jnk signaling pathway .

Biochemical Pathways

Daidzein, its parent compound, has been shown to have various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, and so on .

Result of Action

Daidzein, its parent compound, has been shown to have a prophylactic effect on the improvement of hyperglycemia, insulin resistance, dyslipidemia, obesity, inflammation, and other complications associated with type 2 diabetes .

Action Environment

It’s known that the bioavailability of isoflavonoids can be enhanced by transglycosylation, which significantly improves their water solubility .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O10/c22-10-3-6-12-14(7-10)29-8-13(15(12)23)9-1-4-11(5-2-9)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUYSKUVHUPXBV-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635942 | |

| Record name | 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daidzein 4'-O-glucuronide | |

CAS RN |

264236-77-3 | |

| Record name | 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)

![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)

![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)